molecular formula C7H12N2 B13338202 Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile

Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile

Cat. No.: B13338202
M. Wt: 124.18 g/mol
InChI Key: HAIYDUXBYLBVSV-RQJHMYQMSA-N
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Description

Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile: is a chiral compound with significant interest in various scientific fields. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile typically involves the following steps:

    Cycloaddition Reaction: Starting with a suitable cyclohexane derivative, a cycloaddition reaction is performed to introduce the desired functional groups.

    Hydrogenation: The intermediate product undergoes hydrogenation to reduce any double bonds and achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Material Science: Utilized in the development of advanced materials and polymers.

Mechanism of Action

Molecular Targets and Pathways: Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

  • Rel-(1R,3S)-3-aminocyclohexane-1-carboxylic acid
  • Rel-(1R,3S)-3-aminocyclohexane-1-methanol
  • Rel-(1R,3S)-3-aminocyclohexane-1-amine

Uniqueness: Rel-(1R,3S)-3-aminocyclohexane-1-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-4,9H2/t6-,7+/m1/s1

InChI Key

HAIYDUXBYLBVSV-RQJHMYQMSA-N

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C#N

Canonical SMILES

C1CC(CC(C1)N)C#N

Origin of Product

United States

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